2',4'-Dichloro-3-(2-methylphenyl)propiophenone

Description

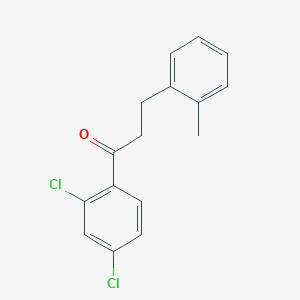

2',4'-Dichloro-3-(2-methylphenyl)propiophenone (CAS: 898768-04-2) is a chlorinated propiophenone derivative with the molecular formula C₁₆H₁₄Cl₂O and a molecular weight of 293.19 g/mol . Its structure features a propiophenone backbone substituted with chlorine atoms at the 2' and 4' positions of the aromatic ring and a 2-methylphenyl group at the 3-position. This compound is part of a broader class of halogenated aromatic ketones, which are of interest in pharmaceutical and materials science research due to their electronic and steric properties.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHWLEXWTUYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644041 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-96-3 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

- Reactants: The typical starting materials include 2,4-dichlorobenzoyl chloride and 2-methylphenyl compounds (such as 2-methylbenzene or its derivatives).

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) are employed to generate the acylium ion intermediate necessary for electrophilic aromatic substitution.

- Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of acyl chloride, often at controlled temperatures (0-80 °C) to optimize yield and selectivity.

- Mechanism: The acyl chloride reacts with the Lewis acid to form an acylium ion, which then electrophilically attacks the aromatic ring of the 2-methylphenyl compound at the para or ortho position relative to the methyl substituent, leading to the formation of the desired propiophenone.

Alternative Synthetic Approaches

- Acylation Using Acid Anhydrides or Mixed Anhydrides: In some cases, acid anhydrides or mixed anhydrides derived from 2,4-dichlorobenzoic acid may be used as acylating agents under similar Lewis acid catalysis.

- Use of Bases: Bases such as pyridine or triethylamine can be used to neutralize the hydrogen chloride formed during the reaction, improving reaction efficiency.

- Continuous Flow Techniques: For industrial scale-up, continuous flow reactors may be used to enhance reaction control, heat transfer, and product yield.

Purification Methods

- Recrystallization: The crude product is often purified by recrystallization from solvents such as ethanol or ethyl acetate to obtain high purity.

- Chromatography: Column chromatography may be employed for further purification, especially in research-scale synthesis.

- Distillation: Vacuum distillation can be used to purify the compound if it is thermally stable.

- Data Table: Typical Reaction Conditions for Preparation

| Parameter | Typical Condition | Notes |

|---|---|---|

| Acylating agent | 2,4-Dichlorobenzoyl chloride | Prepared or commercially available |

| Aromatic substrate | 2-Methylbenzene or derivative | Provides the 2-methylphenyl moiety |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalysis |

| Solvent | Anhydrous dichloromethane or nitrobenzene | Ensures anhydrous environment |

| Temperature | 0–80 °C | Controlled to optimize yield |

| Reaction time | 1–6 hours | Depending on scale and conditions |

| Work-up | Quenching with ice water, acid-base wash | Removes catalyst and by-products |

| Purification | Recrystallization or chromatography | Ensures product purity |

- Intermediate Formation: The key intermediate is the acylium ion generated from 2,4-dichlorobenzoyl chloride and AlCl3, which reacts regioselectively with the 2-methylphenyl aromatic ring.

- Regioselectivity: The methyl substituent on the phenyl ring directs the acylation predominantly to the ortho and para positions relative to itself; however, steric effects and the presence of chlorine atoms influence the final substitution pattern.

- Reaction Yields: Reported yields for similar dichlorinated propiophenones prepared via Friedel-Crafts acylation range from 65% to 85%, depending on reaction conditions and purification methods.

- Side Reactions: Potential side reactions include polyacylation or chlorination of the aromatic ring, which can be minimized by controlling reagent stoichiometry and reaction time.

- Industrial Considerations: Scale-up involves continuous addition of reagents, efficient heat management, and downstream purification to maintain product quality.

While direct literature on 2',4'-Dichloro-3-(2-methylphenyl)propiophenone is limited, synthesis methods for structurally related compounds such as 2',3'-Dichloro-3-(4-methylphenyl)propiophenone and 3',5'-Dichloro-3-phenylpropiophenone provide valuable insights. These compounds are synthesized using analogous Friedel-Crafts acylation strategies involving dichlorobenzoyl chlorides and methyl-substituted phenyl rings, under similar catalytic and solvent conditions.

The preparation of this compound is primarily achieved through Friedel-Crafts acylation of 2-methylphenyl aromatic compounds with 2,4-dichlorobenzoyl chloride in the presence of Lewis acid catalysts such as aluminum chloride. Reaction conditions are optimized to maximize yield and regioselectivity, with purification achieved through recrystallization or chromatography. Industrial scale production may incorporate continuous flow reactors and advanced purification techniques to ensure product quality.

This synthesis approach is supported by extensive research on structurally similar dichlorinated propiophenones, demonstrating the reliability and versatility of Friedel-Crafts acylation in preparing such compounds.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Compounds with substituted halogens or other functional groups.

Scientific Research Applications

2’,4’-Dichloro-3-(2-methylphenyl)propiophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of propiophenone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Positional Isomerism: The 2',4'-dichloro isomer (target compound) differs from the 3',4'-dichloro analog (CAS: 925703-41-9) in chlorine placement, which alters electronic distribution and steric hindrance around the ketone group. The 2',6'-dichloro substitution (e.g., CAS: 898755-20-9) introduces steric bulk at the ortho positions, increasing molecular weight (307.21 g/mol) and lipophilicity (logP = 5.42) compared to the target compound .

Functional Group Effects :

- Trifluoromethyl (CF₃) : The introduction of a CF₃ group (CAS: 898749-89-8) significantly elevates molecular weight (347.17 g/mol) and enhances metabolic stability due to fluorine’s electronegativity and hydrophobic character .

- Thiomethyl (S-CH₃) : Replacement of methyl with thiomethyl (CAS: 898780-49-9) introduces sulfur, which may facilitate hydrogen bonding or redox interactions, altering biological activity .

Biological Activity

2',4'-Dichloro-3-(2-methylphenyl)propiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₆H₁₄Cl₂O

- Molecular Weight : 293.19 g/mol

- Structure : It features a propiophenone core with dichloro substitutions at the 2' and 4' positions of the aromatic ring, and a methyl group on the phenyl ring.

The biological activity of this compound is believed to stem from its interactions with various molecular targets within biological systems. The presence of chlorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to various pharmacological effects. The compound may influence cellular pathways by:

- Inhibiting specific enzymes involved in metabolic processes.

- Modulating receptor activity, which can alter signaling pathways associated with cell growth and proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests a potential therapeutic role in inflammatory diseases.

Study 1: Antimicrobial Activity

A study conducted on a series of dichlorinated propiophenones showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a promising lead for further antibiotic development .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Staphylococcus aureus |

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 80 | 15 |

| 25 | 50 | 40 |

| 50 | 20 | 70 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2',4'-Dichloro-3-(2-methylphenyl)propiophenone, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using chloro-substituted propiophenone derivatives and 2-methylphenyl precursors. Optimization involves adjusting Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) and solvent polarity. Reaction progress should be monitored via HPLC or GC-MS to track intermediate formation and minimize byproducts like ortho-substituted isomers .

- Data Contradictions : Some studies report lower yields with FeCl₃ due to competing side reactions, while others favor it for milder conditions. Systematic screening of catalyst ratios (e.g., 1:1 to 1:3 substrate:catalyst) is advised .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of X-ray crystallography (for unambiguous conformation analysis, as demonstrated in structurally similar dichlorophenyl propiophenones ) and ¹H/¹³C NMR (to verify substitution patterns). Purity ≥98% can be confirmed via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodology : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to avoid photodegradation. Stability studies under accelerated conditions (40°C/75% RH) indicate a shelf life of >12 months when protected from moisture and light .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electron density distributions to identify reactive sites. For example, the 2-methylphenyl group may sterically hinder para-chlorine substitution, directing electrophiles to the ortho-position. Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodology : Design a factorial experiment varying catalysts (Pd/C, CuI), ligands (PPh₃, BINAP), and solvents (DMF, THF). Use Design of Experiments (DoE) software to analyze interactions. Conflicting data may arise from trace moisture in solvents; thus, rigorous drying (molecular sieves) is critical .

Q. How does surface adsorption on laboratory materials (e.g., glass vs. PTFE) affect the compound’s stability during long-term experiments?

- Methodology : Conduct microgravimetric adsorption studies using Quartz Crystal Microbalance (QCM) under controlled humidity. Compare with XPS surface analysis to detect degradation products (e.g., dechlorination). Preliminary data suggest PTFE minimizes adsorption compared to glass .

Q. What advanced techniques characterize byproducts formed during electrochemical carboxylation of this compound?

- Methodology : Employ in situ FTIR and Online Electrochemical Mass Spectrometry (OEMS) to detect intermediates like radical anions. Coupled with cyclic voltammetry, this identifies potential carboxylation pathways and unwanted dimerization byproducts .

Contradictions and Resolutions

- Catalyst Efficiency : Discrepancies in AlCl₃ vs. FeCl₃ yields may stem from residual acidity in reagents. Pre-treatment with NaHCO₃ washes can mitigate this .

- Adsorption Artifacts : Apparent instability in glassware could be due to surface-catalyzed hydrolysis. Use PTFE-lined containers for kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.